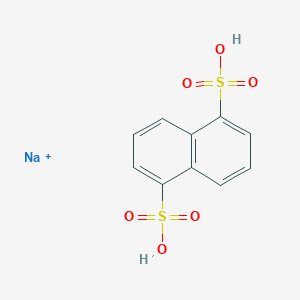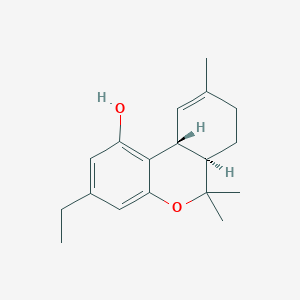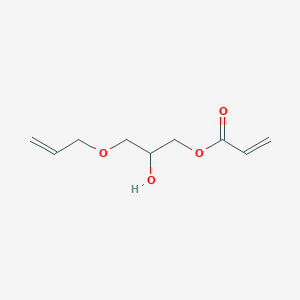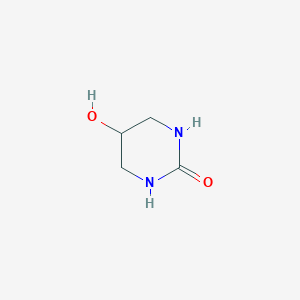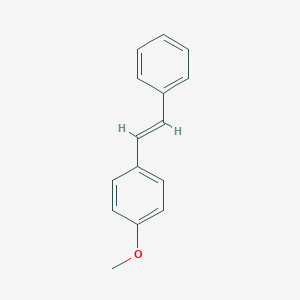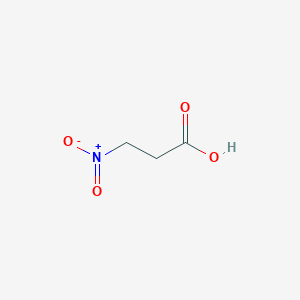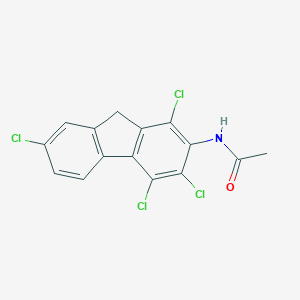
n-(1,3,4,7-Tetrachloro-9h-fluoren-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3,4,7-Tetrachloro-9h-fluoren-2-yl)acetamide, also known as TCF or TCF-AA, is a chemical compound that has been studied extensively for its potential applications in scientific research. TCF is a member of the fluorene family of compounds and has a unique structure that makes it an interesting subject for investigation.
作用機序
The mechanism of action of n-(1,3,4,7-Tetrachloro-9h-fluoren-2-yl)acetamide is not yet fully understood, but it is believed to involve the interaction of the compound with various enzymes and proteins in the body. n-(1,3,4,7-Tetrachloro-9h-fluoren-2-yl)acetamide has been shown to have a high affinity for certain receptors, which may be responsible for its biological activity.
生化学的および生理学的効果
Studies have shown that n-(1,3,4,7-Tetrachloro-9h-fluoren-2-yl)acetamide has a number of biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which may make it useful in the treatment of certain diseases. n-(1,3,4,7-Tetrachloro-9h-fluoren-2-yl)acetamide has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of conditions such as arthritis.
実験室実験の利点と制限
One of the advantages of n-(1,3,4,7-Tetrachloro-9h-fluoren-2-yl)acetamide is that it is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. However, one limitation is that the compound is highly reactive and can be difficult to handle, requiring special precautions to ensure safety.
将来の方向性
There are many potential future directions for research involving n-(1,3,4,7-Tetrachloro-9h-fluoren-2-yl)acetamide. One area of interest is in the development of new materials for use in electronics and optoelectronics. Another area of interest is in the development of new drugs based on the structure of n-(1,3,4,7-Tetrachloro-9h-fluoren-2-yl)acetamide, which may have applications in the treatment of a variety of diseases. Additionally, further studies are needed to fully understand the mechanism of action of n-(1,3,4,7-Tetrachloro-9h-fluoren-2-yl)acetamide and its potential effects on the body.
合成法
The synthesis of n-(1,3,4,7-Tetrachloro-9h-fluoren-2-yl)acetamide involves the reaction of 9H-fluorene with acetic anhydride and phosphorus pentachloride. The resulting product is then purified through a series of steps, including recrystallization and chromatography. This method has been used successfully to produce high-quality n-(1,3,4,7-Tetrachloro-9h-fluoren-2-yl)acetamide for use in research.
科学的研究の応用
N-(1,3,4,7-Tetrachloro-9h-fluoren-2-yl)acetamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new materials for use in electronics and optoelectronics. n-(1,3,4,7-Tetrachloro-9h-fluoren-2-yl)acetamide has been shown to have excellent electron transport properties, making it a promising candidate for use in devices such as solar cells and transistors.
特性
CAS番号 |
1785-21-3 |
|---|---|
製品名 |
n-(1,3,4,7-Tetrachloro-9h-fluoren-2-yl)acetamide |
分子式 |
C15H9Cl4NO |
分子量 |
361 g/mol |
IUPAC名 |
N-(1,3,4,7-tetrachloro-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H9Cl4NO/c1-6(21)20-15-12(17)10-5-7-4-8(16)2-3-9(7)11(10)13(18)14(15)19/h2-4H,5H2,1H3,(H,20,21) |
InChIキー |
WQRUPKUYVMSSBU-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C2=C(C3=C(C2)C=C(C=C3)Cl)C(=C1Cl)Cl)Cl |
正規SMILES |
CC(=O)NC1=C(C2=C(C3=C(C2)C=C(C=C3)Cl)C(=C1Cl)Cl)Cl |
その他のCAS番号 |
1785-21-3 |
ピクトグラム |
Irritant; Environmental Hazard |
同義語 |
N-(1,3,4,7-tetrachloro-9H-fluoren-2-yl)acetamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



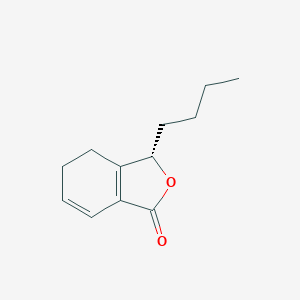
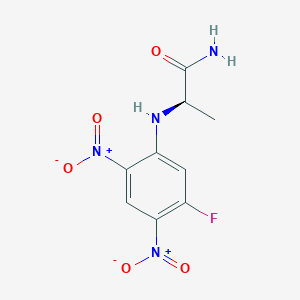

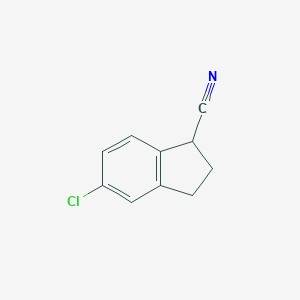
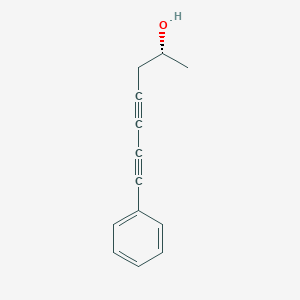
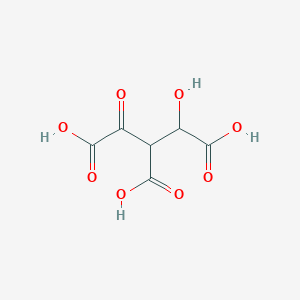
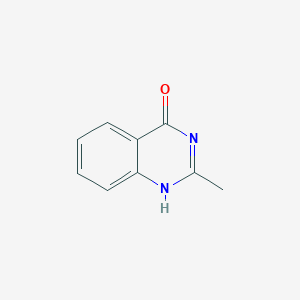
![Benzo[b]thiophene-4-carboxylic acid](/img/structure/B157676.png)
